2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
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Overview
Description
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2. It is a pyridine derivative that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloro-5-bromopyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridine moiety can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride can be compared with other similar compounds such as:
2-Chloro-5-(pyrrolidin-3-yl)pyridine dihydrochloride: This compound has similar chemical properties but differs in its salt form.
Other Pyridine Derivatives: Compounds like 2-chloro-5-bromopyridine and 2-chloro-5-aminopyridine share structural similarities but have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12Cl2N2 |
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Molecular Weight |
219.11 g/mol |
IUPAC Name |
2-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;/h1-2,6,8,11H,3-5H2;1H |
InChI Key |
UBQLRYPPEYBIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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